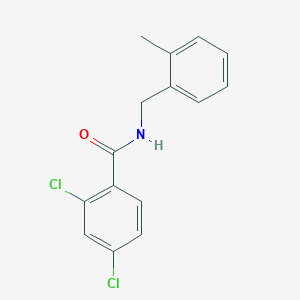![molecular formula C26H19Cl2NO6S B300493 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B300493.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD18, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinedione derivative that possesses anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has been synthesized using several methods and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has also been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been found to have several biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammatory diseases. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has also been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is its broad range of therapeutic applications. The compound has shown efficacy against various inflammatory diseases and several types of cancer. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been found to have anti-diabetic properties, which makes it a potential candidate for the treatment of type 2 diabetes. However, one of the limitations of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are required to fully understand the mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione and its potential side effects.
Orientations Futures
There are several future directions for the research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione. One possible direction is to investigate the potential of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione to improve its solubility and bioavailability. Additionally, further studies are required to fully understand the mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione and its potential side effects in vivo. Overall, the research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has shown promising results and has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione involves the condensation reaction between 5-(4-(4-chlorobenzyl)oxy-3-methoxybenzylidene)thiazolidine-2,4-dione and 6-chloro-1,3-benzodioxole-5-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in a solvent like ethanol. The product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has shown promising results in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound has also been found to have anti-tumor properties and has shown efficacy against several types of cancer, including breast, lung, and colon cancer. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been found to have anti-diabetic properties and has shown potential in the treatment of type 2 diabetes.
Propriétés
Nom du produit |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C26H19Cl2NO6S |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H19Cl2NO6S/c1-32-21-8-16(4-7-20(21)33-13-15-2-5-18(27)6-3-15)9-24-25(30)29(26(31)36-24)12-17-10-22-23(11-19(17)28)35-14-34-22/h2-11H,12-14H2,1H3/b24-9+ |
Clé InChI |
QMCFUECTNCRVNR-PGGKNCGUSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OCC5=CC=C(C=C5)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OCC5=CC=C(C=C5)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OCC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)



![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)